molecular formula C12H10Cl2O2 B14234628 5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl- CAS No. 475634-06-1

5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl-

Cat. No.: B14234628
CAS No.: 475634-06-1
M. Wt: 257.11 g/mol
InChI Key: OJGLFGSKDYOZHM-UHFFFAOYSA-N
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Description

5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl-: is a chemical compound with the molecular formula C12H10Cl2O2 It is characterized by a spirocyclic structure containing two oxygen atoms and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a dichlorophenyl compound with a spirocyclic diol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its chemical properties.

    Substitution: The dichloro and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic compounds and their reactivity.

Biology: This compound may be used in biological research to investigate its effects on biological systems. Its interactions with enzymes or other biomolecules can provide insights into its potential biological activity.

Medicine: In medicine, derivatives of this compound could be explored for their pharmacological properties. Research may focus on their potential as therapeutic agents or diagnostic tools.

Industry: Industrially, this compound can be used in the production of specialty chemicals, polymers, or materials with specific properties. Its unique structure may impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of 5,8-Dioxaspiro[3.4]oct-1-ene, 3,3-dichloro-2-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure and functional groups can influence its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

  • 4,8-Dioxaspiro[2.5]oct-1-ene
  • 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Comparison: Compared to similar compounds, 5,8-Dioxaspiro[34]oct-1-ene, 3,3-dichloro-2-phenyl- is unique due to its specific substitution pattern and spirocyclic structureFor instance, the presence of dichloro and phenyl groups may enhance its stability or reactivity in certain reactions, making it more suitable for specific applications .

Properties

CAS No.

475634-06-1

Molecular Formula

C12H10Cl2O2

Molecular Weight

257.11 g/mol

IUPAC Name

3,3-dichloro-2-phenyl-5,8-dioxaspiro[3.4]oct-1-ene

InChI

InChI=1S/C12H10Cl2O2/c13-12(14)10(9-4-2-1-3-5-9)8-11(12)15-6-7-16-11/h1-5,8H,6-7H2

InChI Key

OJGLFGSKDYOZHM-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C=C(C2(Cl)Cl)C3=CC=CC=C3

Origin of Product

United States

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